

# Spectroscopic Characterization of 5-Amino-7-azaindole: A Technical Guide

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## Compound of Interest

Compound Name: 5-Amino-7-azaindole

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This technical guide provides an in-depth overview of the spectroscopic characterization of **5-Amino-7-azaindole**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document outlines the key spectroscopic data and detailed experimental protocols for the comprehensive analysis of this compound.

## Core Spectroscopic Data

The structural elucidation and confirmation of **5-Amino-7-azaindole** (C<sub>7</sub>H<sub>7</sub>N<sub>3</sub>, MW: 133.15 g/mol) are achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.<sup>[1]</sup> The quantitative data obtained from these methods are summarized below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of **5-Amino-7-azaindole**.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **5-Amino-7-azaindole**

Proton	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1 (NH-indole)	11.04	s (br)	-
H-6	7.70	d	2.4
H-2	7.27-7.18	m	-
H-4	7.08	d	2.3
H-3	6.22-6.06	m	-
NH <sub>2</sub> -5	4.62	s (br)	-

Solvent: DMSO-d<sub>6</sub>;  
Spectrometer  
Frequency: 300  
MHz[2]

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **5-Amino-7-azaindole**

While specific experimental data for the <sup>13</sup>C NMR of **5-Amino-7-azaindole** is not readily available in the reviewed literature, expected chemical shift ranges for the carbon atoms can be predicted based on the analysis of similar azaindole derivatives. Aromatic carbons in azaindole structures typically resonate between 100 and 150 ppm. The carbon atoms adjacent to nitrogen atoms will exhibit shifts in the higher end of this range.

## Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of **5-Amino-7-azaindole**.

Table 3: High-Resolution Mass Spectrometry Data for **5-Amino-7-azaindole**

Ion	Calculated m/z	Found m/z
[M+H] <sup>+</sup>	134.0718	133.9

Ionization Mode: Electrospray  
(ESI)[2]

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the **5-Amino-7-azaindole** molecule. The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory.

Table 4: Characteristic IR Absorption Bands for **5-Amino-7-azaindole** (Predicted)

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3400-3200	N-H stretch	Amine (NH <sub>2</sub> ) and Indole (N-H)
3100-3000	C-H stretch	Aromatic C-H
1650-1580	N-H bend	Amine (NH <sub>2</sub> )
1600-1450	C=C stretch	Aromatic ring
1300-1000	C-N stretch	Aromatic amine

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The absorption maxima can be influenced by the solvent. Aromatic amines typically exhibit absorption bands in the 200-700 nm range.[3] For 7-azaindole derivatives, the absorption spectra are known to be red-shifted compared to tryptophan.[4]

Table 5: UV-Vis Absorption Data for **5-Amino-7-azaindole** (Predicted)

Solvent	$\lambda_{\text{max}}$ (nm)
Methanol	~280-320
Dichloromethane	~280-320

## Experimental Protocols

Detailed methodologies for the key spectroscopic characterization techniques are provided below.

### NMR Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for structural elucidation.

Instrumentation:

- Bruker AVANCE III HD 500 spectrometer or equivalent.[\[5\]](#)
- 5 mm CryoProbe or standard broadband probe.[\[5\]](#)

Sample Preparation:

- Accurately weigh approximately 10 mg of **5-Amino-7-azaindole**.[\[5\]](#)
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

$^1\text{H}$  NMR Acquisition:

- Pulse Program: Standard single-pulse ( zg) sequence.[\[5\]](#)
- Number of Scans: 16-64, depending on sample concentration.
- Spectral Width: 0-12 ppm.
- Temperature: 298 K.

- Reference: The residual solvent peak of DMSO-d<sub>6</sub> is used as an internal reference ( $\delta$  = 2.50 ppm).

<sup>13</sup>C NMR Acquisition:

- Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
- Spectral Width: 0-200 ppm.
- Reference: The solvent peak of DMSO-d<sub>6</sub> is used as an internal reference ( $\delta$  = 39.5 ppm).

## Mass Spectrometry (High-Resolution)

Objective: To determine the accurate mass and confirm the elemental composition.

Instrumentation:

- Q-Exactive Orbitrap mass spectrometer (Thermo Scientific) or equivalent, equipped with a Heated Electrospray Ionization (HESI) source.

Sample Preparation:

- Prepare a stock solution of **5-Amino-7-azaindole** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu$ g/mL with the mobile phase.

Acquisition Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Scan Range: m/z 100-500.
- Resolution: 70,000 or higher.
- Data Analysis: The acquired spectrum is analyzed to determine the monoisotopic mass of the protonated molecule [M+H]<sup>+</sup> and compared with the theoretical mass.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation:

- Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a diamond ATR accessory.[\[6\]](#)

Sample Preparation (ATR):

- Ensure the ATR crystal is clean by wiping it with a soft tissue soaked in isopropanol.
- Place a small amount of solid **5-Amino-7-azaindole** powder directly onto the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Acquisition Parameters:

- Scan Range: 4000-600  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- Data Presentation: The spectrum is typically plotted as transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation:

- Shimadzu UV-140 double beam spectrophotometer or equivalent.[\[7\]](#)

Sample Preparation:

- Prepare a stock solution of **5-Amino-7-azaindole** in a UV-grade solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
- Prepare a series of dilutions from the stock solution to determine an optimal concentration that gives an absorbance reading between 0.1 and 1.0. A typical final concentration is around 10  $\mu$ g/mL.

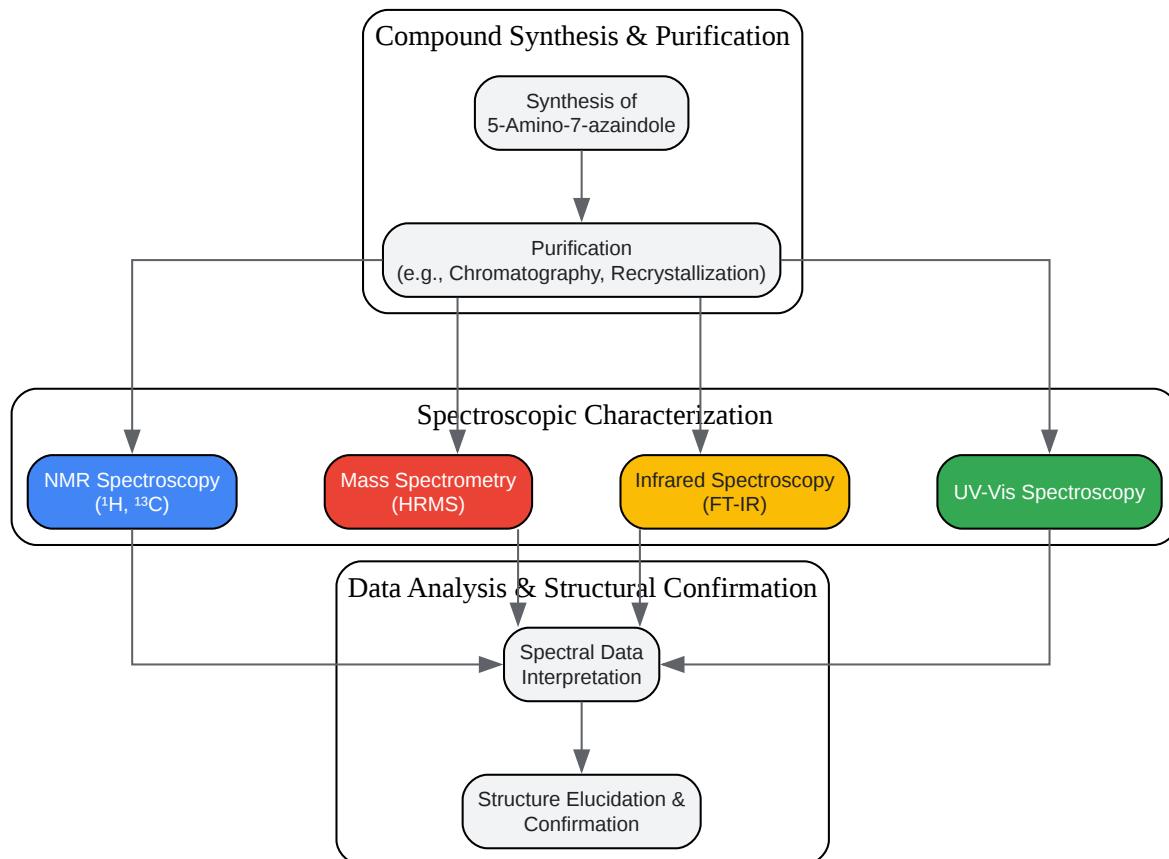
#### Acquisition Parameters:

- Scan Range: 200-800 nm.
- Blank: Use the same solvent as used for the sample solution as a blank to zero the instrument.
- Cuvette: Use a 1 cm path length quartz cuvette.
- Data Analysis: The wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) is determined from the resulting spectrum.

## Visualizations

### Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of a synthesized compound such as **5-Amino-7-azaindole**.



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